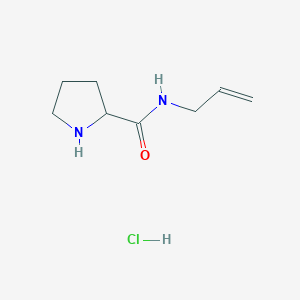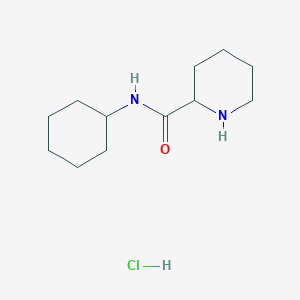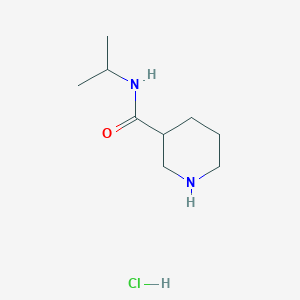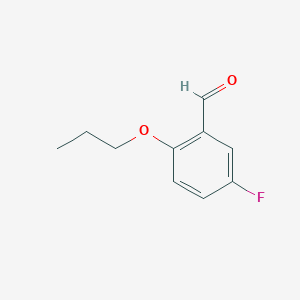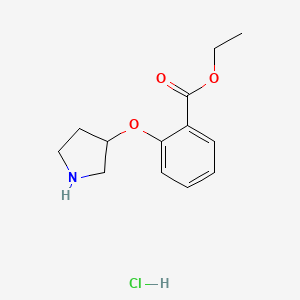![molecular formula C7H5FN2 B1395239 7-Fluoro-1H-pyrrolo[3,2-C]pyridine CAS No. 1190315-04-8](/img/structure/B1395239.png)
7-Fluoro-1H-pyrrolo[3,2-C]pyridine
概要
説明
“7-Fluoro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the linear formula C7H5FN2 . It has a molecular weight of 136.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A series of 1H-pyrrolo pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .
Chemical Reactions Analysis
The compound has been used in the synthesis of colchicine-binding site inhibitors . It has also been used in the development of potent inhibitors against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 279.3±20.0C at 760 mmHg . The flash point is 122.7 .
科学的研究の応用
がん治療
7-Fluoro-1H-pyrrolo[3,2-C]pyridine: 誘導体は、様々な種類の癌の発達に重要な役割を果たす線維芽細胞成長因子受容体(FGFR)の強力な阻害剤として有望であることが示されている . これらの誘導体は、癌細胞の増殖を阻害し、アポトーシスを誘導することができ、そのため癌療法の潜在的な候補である .
薬理学的研究
薬理学において、この化合物は、有意な生物学的活性を有する分子の合成に利用されてきた。 例えば、糖尿病や関連する状態など、血漿血糖値の上昇に関与する疾患の治療に役立つ可能性のある化合物の開発に貢献している .
材料科学
この化合物の誘導体は、材料科学への応用における可能性が探求されている。 例えば、細胞レベルでのチューブリン重合への影響を調べる研究に使用されており、特定の顕微鏡的特性を持つ新素材の開発に影響を与える可能性がある .
化学合成
This compound: は、化学合成における貴重なビルディングブロックである。 様々な薬理学的に活性な化合物の合成における中間体として役立つ複雑な分子を構築するために使用される .
農業用途
農業における直接的な応用は広く文書化されていないが、ピロロピリジン誘導体の生物学的活性は、新しい農薬の開発における潜在的な用途を示唆している。 植物病害の防除や生育促進における役割は、今後の研究分野となる可能性がある .
医学研究
この化合物は、特に新薬の設計において、医学研究の対象にもなっている。 誘導体は、心臓血管疾患や代謝性疾患など、様々な医学的状態における治療の可能性について評価されてきた .
作用機序
Target of Action
Similar compounds have been studied for their inhibitory action against caix and their potential to reduce blood glucose , suggesting possible targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Similar compounds have shown efficacy in reducing blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13613 , which might influence its bioavailability.
Result of Action
Similar compounds have shown efficacy in reducing blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and other metabolic disorders.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
Safety and Hazards
生化学分析
Biochemical Properties
7-Fluoro-1H-pyrrolo[3,2-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The interaction with FGFRs is particularly important in cancer research, as abnormal activation of these receptors is associated with tumor growth. Additionally, this compound can bind to other proteins and influence their activity, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway, which plays a crucial role in regulating cell growth and survival. Furthermore, this compound can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as FGFRs, inhibiting their activity and preventing downstream signaling . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Its degradation and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe usage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy. The compound’s ability to cross cell membranes and reach target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as the compound may interact with different biomolecules in various cellular environments. Understanding its subcellular distribution is important for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTLFCZYNVBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
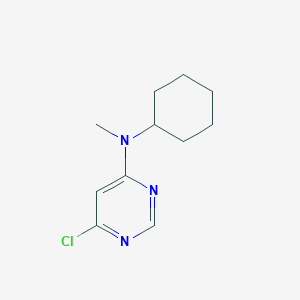


![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)
